molecular formula C16H15N3O4S B4977944 2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide

2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide

Cat. No. B4977944
M. Wt: 345.4 g/mol
InChI Key: WKWSBFODQQIPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide, commonly known as ANOTA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicine. ANOTA is a thioamide derivative of acetanilide, which exhibits potent anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of ANOTA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of nuclear factor-kappa B (NF-κB) signaling pathway. COX-2 is an enzyme that plays a crucial role in the production of inflammatory mediators, such as prostaglandins and thromboxanes. By inhibiting COX-2, ANOTA can reduce the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects. Moreover, ANOTA has been shown to modulate the NF-κB signaling pathway, which plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
ANOTA has been shown to exhibit potent anti-inflammatory, analgesic, and antioxidant properties in various in vitro and in vivo studies. In animal models of inflammation, ANOTA has been shown to reduce the levels of inflammatory mediators, such as prostaglandins, interleukins, and tumor necrosis factor-alpha. Moreover, ANOTA has been shown to reduce pain perception in animal models of nociception. Furthermore, ANOTA has been shown to possess potent antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of ANOTA is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases. Moreover, ANOTA has been shown to possess potent antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. However, one of the major limitations of ANOTA is its low solubility in water, which makes it difficult to administer orally. Moreover, ANOTA has not been extensively studied for its toxicity and pharmacokinetic properties, which need to be evaluated before its clinical use.

Future Directions

ANOTA has shown promising results in various in vitro and in vivo studies for its potential therapeutic applications. However, further studies are needed to evaluate its toxicity and pharmacokinetic properties. Moreover, the development of novel formulations and delivery systems for ANOTA can improve its solubility and bioavailability, thereby enhancing its clinical efficacy. Furthermore, the identification of novel targets and signaling pathways involved in the anti-inflammatory, analgesic, and antioxidant effects of ANOTA can lead to the development of more potent and specific analogs.

Synthesis Methods

The synthesis of ANOTA involves the reaction of 4-nitroacetanilide with thioglycolic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield ANOTA. The purity of the synthesized compound can be improved by recrystallization from ethanol.

Scientific Research Applications

ANOTA has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and gout. Moreover, ANOTA has been shown to possess potent antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases, such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-15(17-12-4-2-1-3-5-12)10-24-11-16(21)18-13-6-8-14(9-7-13)19(22)23/h1-9H,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWSBFODQQIPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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